molecular formula C16H17ClFN3O3 B2762878 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-54-1

8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2762878
CAS No.: 1021032-54-1
M. Wt: 353.78
InChI Key: KRXHGIPXMQKRQO-UHFFFAOYSA-N
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Description

8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. For instance, a reaction between an amine and a ketone under acidic conditions can yield the spirocyclic intermediate.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: The chloro and fluoro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with nucleophiles replacing the halogens.

Scientific Research Applications

8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The chloro and fluoro substituents may enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

Compared to similar compounds, 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups on the benzoyl ring also contributes to its distinct properties, potentially enhancing its stability and binding interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds.

Properties

IUPAC Name

8-(2-chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3/c1-2-21-14(23)16(19-15(21)24)5-7-20(8-6-16)13(22)11-4-3-10(18)9-12(11)17/h3-4,9H,2,5-8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXHGIPXMQKRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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